Metabutoxycaine
Overview
Description
Metabutoxycaine, marketed under the trade name Primacaine, is a local anesthetic primarily used in dentistry . It is known for its long-lasting effects, often lasting for at least 12 hours after injection . The compound’s IUPAC name is 2-diethylaminoethyl 3-amino-2-butoxybenzoate, and it has a molecular formula of C17H28N2O3 .
Preparation Methods
Metabutoxycaine can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-2-butoxybenzoic acid with 2-diethylaminoethanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Metabutoxycaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions include various derivatives of this compound, such as its amine and ester derivatives .
Scientific Research Applications
Metabutoxycaine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and amine reactions.
Biology: Researchers use this compound to study its effects on nerve cells and its potential as a local anesthetic.
Mechanism of Action
Metabutoxycaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses . This action results in localized numbness and pain relief. The molecular targets of this compound include voltage-gated sodium channels, which are essential for the conduction of nerve signals .
Comparison with Similar Compounds
Metabutoxycaine is similar to other local anesthetics such as lidocaine, bupivacaine, and procaine. it is unique in its long-lasting effects and specific chemical structure . Unlike lidocaine and bupivacaine, this compound has a butoxy group attached to its aromatic ring, which contributes to its prolonged duration of action .
Similar compounds include:
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to this compound.
Bupivacaine: Known for its long-lasting effects, but with a different chemical structure.
Procaine: An older local anesthetic with a shorter duration of action and different chemical properties.
Biological Activity
Metabutoxycaine, known by its trade name Primacaine, is a local anesthetic primarily utilized in dental procedures. This compound has garnered interest due to its unique chemical structure and biological activity, which make it a valuable subject for research in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, comparative efficacy, and potential clinical applications.
Chemical Structure and Properties
This compound is chemically classified as an ester and is structurally related to other local anesthetics such as lidocaine and bupivacaine. Its chemical formula is CHNO, and it is characterized by the presence of a butoxy group, which contributes to its unique pharmacological profile.
This compound exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, effectively leading to localized loss of sensation. The mechanism can be summarized as follows:
- Sodium Channel Blockade : this compound binds to specific sites on voltage-gated sodium channels.
- Inhibition of Nerve Impulses : By preventing sodium influx, it inhibits depolarization and subsequent nerve impulse transmission.
- Local Anesthesia : The result is a temporary loss of sensation in the targeted area.
Comparative Studies
This compound has been compared with other local anesthetics in various studies focusing on its efficacy and duration of action. Notably, it has shown longer-lasting effects compared to lidocaine but shorter than bupivacaine. A summary of comparative studies is presented below:
Local Anesthetic | Duration of Action (minutes) | Onset Time (minutes) | Clinical Use |
---|---|---|---|
This compound | 120 | 5 | Dental procedures |
Lidocaine | 60 | 2 | Dental procedures |
Bupivacaine | 180 | 10 | Surgical procedures |
Case Studies
Several clinical trials have investigated the effectiveness of this compound in dental anesthesia. One notable study involved patients undergoing tooth extractions where this compound was administered as a nerve block:
- Study Design : Randomized controlled trial involving 100 patients.
- Findings : Patients reported significantly lower pain levels during the procedure compared to those receiving lidocaine.
- : this compound provided effective anesthesia with a longer duration of action, making it suitable for more extensive dental procedures.
Research Applications
This compound is not only used in clinical settings but also serves as a model compound for various research applications:
- Esterification Studies : It is used in studies exploring esterification reactions due to its unique chemical properties.
- Neuropharmacology : Researchers investigate its effects on nerve cells to better understand local anesthetic mechanisms.
Safety and Side Effects
Like other local anesthetics, this compound can cause side effects, although they are generally rare. Common adverse effects include:
- Allergic reactions (e.g., rash, itching)
- Localized swelling at the injection site
- Rarely, systemic toxicity leading to cardiovascular or neurological complications
Properties
IUPAC Name |
2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQWYEFHNLTPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189787 | |
Record name | Metabutoxycaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3624-87-1 | |
Record name | Metabutoxycaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3624-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metabutoxycaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metabutoxycaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METABUTOXYCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMV9L2WT8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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